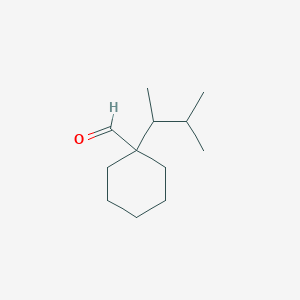

1-(3-Methylbutan-2-yl)cyclohexane-1-carbaldehyde

Beschreibung

1-(3-Methylbutan-2-yl)cyclohexane-1-carbaldehyde is a cyclohexane derivative featuring a carbaldehyde group at position 1 and a branched 3-methylbutan-2-yl substituent. This compound belongs to the class of aliphatic aldehydes with a bicyclic framework, where the cyclohexane ring provides steric bulk, and the aldehyde group confers reactivity for nucleophilic additions or oxidations. Structural analogs, such as aryl- or alkyne-substituted cyclohexanecarbaldehydes, are synthesized via similar routes with variations in substituents and reaction conditions .

Eigenschaften

Molekularformel |

C12H22O |

|---|---|

Molekulargewicht |

182.30 g/mol |

IUPAC-Name |

1-(3-methylbutan-2-yl)cyclohexane-1-carbaldehyde |

InChI |

InChI=1S/C12H22O/c1-10(2)11(3)12(9-13)7-5-4-6-8-12/h9-11H,4-8H2,1-3H3 |

InChI-Schlüssel |

WMDRRHRMGURCHM-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C(C)C1(CCCCC1)C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylbutan-2-yl)cyclohexane-1-carbaldehyde typically involves the alkylation of cyclohexanone followed by oxidation. One common method includes:

Alkylation: Cyclohexanone is reacted with 3-methylbutan-2-yl bromide in the presence of a strong base such as sodium hydride (NaH) to form the corresponding alkylated cyclohexanone.

Oxidation: The alkylated cyclohexanone is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to yield 1-(3-Methylbutan-2-yl)cyclohexane-1-carbaldehyde.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This often involves continuous flow reactors and the use of catalysts to enhance reaction rates and yields.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Methylbutan-2-yl)cyclohexane-1-carbaldehyde undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the aldehyde group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as Grignard reagents (RMgX), organolithium compounds (RLi).

Major Products:

Oxidation: 1-(3-Methylbutan-2-yl)cyclohexane-1-carboxylic acid.

Reduction: 1-(3-Methylbutan-2-yl)cyclohexane-1-methanol.

Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(3-Methylbutan-2-yl)cyclohexane-1-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential use in drug development due to its unique structure.

Industry: Utilized in the production of fragrances and flavoring agents due to its aldehyde group.

Wirkmechanismus

The mechanism of action of 1-(3-Methylbutan-2-yl)cyclohexane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which is a key step in many biochemical pathways. Additionally, the compound can undergo redox reactions, influencing cellular redox states and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Electronic Effects

- 1-(4-Chlorophenyl)cyclohexane-1-carbaldehyde (2d): The electron-withdrawing chlorine atom on the aryl ring increases the electrophilicity of the aldehyde group, shifting the ¹H NMR aldehyde proton resonance to δ 9.35 ppm.

- 1-(2-Nitro-1-phenylethyl)cyclohexane-1-carbaldehyde (41g) : The nitro group further enhances electrophilicity, enabling applications in enantioselective synthesis (78% enantiomeric excess reported) .

Steric Effects

- 2,2-Dimethylcyclohexanecarbaldehyde : The geminal dimethyl groups create steric hindrance around the aldehyde, reducing accessibility for nucleophilic attack compared to the less-hindered 3-methylbutan-2-yl substituent in the target compound .

Physical Properties

| Compound | Boiling Point (°C)¹ | Solubility Trends |

|---|---|---|

| Methylcyclohexane | 101–102 | High in nonpolar solvents |

| 1-Methylcyclohexanol | 165–166 | Moderate in polar solvents |

| 1-(4-Chlorophenyl)cyclohexane-1-carbaldehyde | Not reported | Likely low in water (lipophilic) |

| Target Compound | Estimated 180–200² | High in organic solvents |

¹Data extrapolated from ; ²Estimated based on substituent bulk.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.